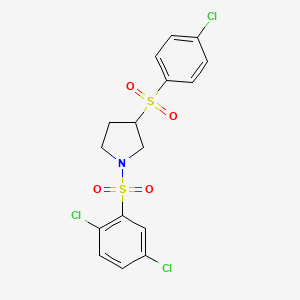
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, also known as CBSP, is a novel synthetic molecule that has been used in a variety of scientific research applications. It has been used in research studies to investigate the biochemical and physiological effects of certain drugs, as well as to examine the mechanisms of action of certain compounds. CBSP is a unique compound, as it contains both a sulfonyl group and a pyrrolidine ring, which provides a unique chemical structure that has been found to be beneficial in a variety of research applications.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used in a variety of scientific research applications, including drug development, mechanistic studies, and biochemical and physiological studies. In drug development, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to investigate the mechanisms of action of certain compounds, as well as to examine their biochemical and physiological effects. In mechanistic studies, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to study the mechanisms of action of various compounds, such as inhibitors and activators. In biochemical and physiological studies, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used to examine the biochemical and physiological effects of certain drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is not yet fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group and the pyrrolidine ring. This covalent bond is believed to be responsible for the unique properties of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, such as its ability to interact with certain drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine are not yet fully understood, but it is believed to interact with certain drugs and other compounds in a variety of ways. For example, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been shown to interact with certain receptors, which can lead to changes in physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments is its unique chemical structure, which allows it to interact with certain drugs and other compounds in a variety of ways. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments, such as the fact that it is not yet fully understood, which can make it difficult to accurately interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine. For example, further research could be conducted to better understand the mechanisms of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in drug development and mechanistic studies. Furthermore, further research could be conducted to examine the potential uses of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in clinical studies. Finally, further research could be conducted to explore the potential uses of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in biotechnology and other fields.
Métodos De Síntesis
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine can be synthesized through a variety of methods, including a reaction between 4-chlorobenzenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in a polar solvent, such as dimethylformamide, at a temperature of around 80°C. Once the reaction is complete, the 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine product is isolated and purified.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOTMFYSBLGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6428936.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6428949.png)
![methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428955.png)
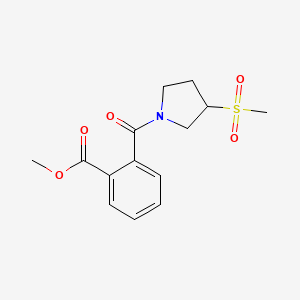
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6428975.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)
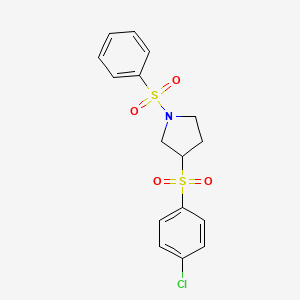
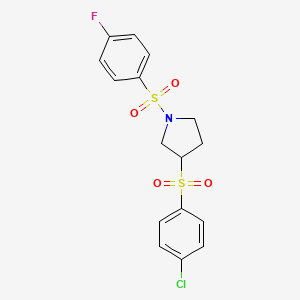

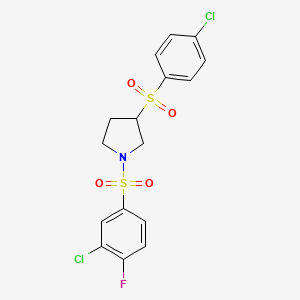
![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6429019.png)
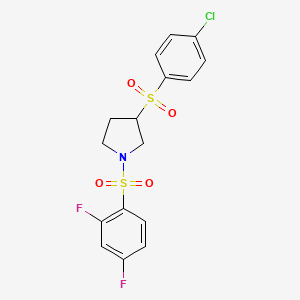
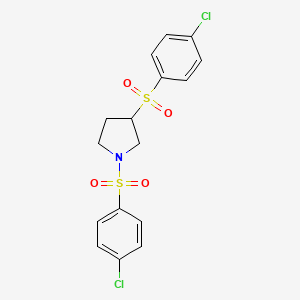
![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)